2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival of Mtb .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, and inhibits its function
Biochemical Pathways
The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, coenzyme A. This disruption affects various biochemical pathways that rely on coenzyme A, leading to a decrease in the survival and proliferation of Mtb .
Pharmacokinetics
The compound was designed and synthesized using in silico admet prediction , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
The compound has shown significant in vitro antitubercular activity. For instance, one of the derivatives of this compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . These results suggest that the compound can effectively inhibit the growth of Mtb.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-26-18-8-3-14(11-19(18)27-2)12-20(25)22-16-6-4-15(5-7-16)17-13-24-9-10-28-21(24)23-17/h3-11,13H,12H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEJWCSBMVPBRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.